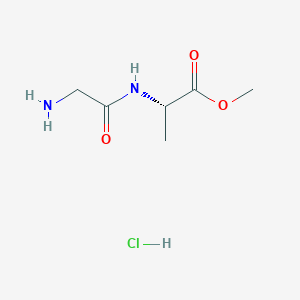

H-Gly-ala-ome hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Gly-ala-ome hcl is a useful research compound. Its molecular formula is C6H13ClN2O3 and its molecular weight is 196.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Peptide Synthesis

H-Gly-OMe·HCl is commonly utilized in the synthesis of peptides due to its stability and ease of handling compared to free amines. The hydrochloride form allows for longer storage and reduces the risk of spontaneous polymerization, which is a common issue with free amines .

Case Study: Mechanosynthesis of Peptides

In a recent study, H-Gly-OMe·HCl was employed in a mechanosynthesis approach to produce dipeptides with high yields. For instance, the coupling of Boc-Phe-OH with H-Gly-OMe·HCl yielded Boc-Phe-Gly-OMe in an impressive 91% yield without requiring extensive purification methods . This method demonstrates the efficiency of using H-Gly-OMe·HCl in high-throughput peptide synthesis.

| Peptide | Yield (%) | Purification Method |

|---|---|---|

| Boc-Phe-Gly-OMe | 91 | None |

| Boc-Leu-Leu-OBn | 88 | Column chromatography |

Medicinal Chemistry

The compound has potential applications in drug development, particularly as a building block for therapeutic peptides. Peptides synthesized using H-Gly-OMe·HCl have been investigated for their roles as diagnostic agents and therapeutics.

Case Study: Therapeutic Peptides

One notable application is the development of peptide-based drugs for treating conditions such as growth hormone deficiencies. Macrilen, a peptide drug discovered using similar synthesis techniques, was approved by the FDA and EMA for diagnosing adult growth hormone deficiency . This highlights the importance of H-Gly-OMe·HCl in creating effective therapeutic agents.

Biochemical Research

Research involving H-Gly-OMe·HCl extends into biochemical studies where peptides are used to mimic biological processes or structures. The ability to synthesize specific peptide sequences allows researchers to explore structure-function relationships in proteins.

Case Study: Collagen Structure Studies

Studies have shown that peptides containing glycine are crucial in collagen formation, which is primarily composed of repeating tripeptide units (X-Y-Gly)n . The incorporation of H-Gly-OMe·HCl into peptide sequences facilitates the study of collagen stability and properties, providing insights into tissue engineering and regenerative medicine.

化学反応の分析

Peptide Bond Formation via Amine Reactivity

The primary amine group on the L-alanine residue undergoes nucleophilic reactions under controlled conditions. Key findings include:

a. Reaction with Diketopiperazines (DKPs)

When neutralized with triethylamine (Et₃N), H-Gly-Ala-OMe·HCl reacts with six-five bicyclic DKPs to form new peptides via regioselective C–N bond cleavage.

-

Conditions : Et₃N (3 equiv.), room temperature, inert solvent.

-

Yield : Up to 95% with retention of stereochemistry (no epimerization detected) .

-

Mechanism : Deprotonation of the hydrochloride salt generates a free amine, which attacks the electrophilic carbonyl of the DKP (Table 1).

| DKP Substrate | Product | Yield (%) | Dr (diastereomeric ratio) |

|---|---|---|---|

| 5c | 6ce | 95 | >99:1 |

| 5f | 6f | 78 | >99:1 |

b. Segment Coupling in Solid-Phase Synthesis

The compound serves as a building block for assembling larger peptides:

-

Example : Coupling with Cbz-Gly-L-Ala-OH using HSi[OCH(CF₃)₂]₃ and CsF yields a tetrapeptide precursor with >99:1 diastereomeric ratio .

-

Key Advantage : The methyl ester group enhances solubility and minimizes side reactions during coupling.

Stability and Handling Considerations

The hydrochloride salt form is preferred over free amines due to:

-

Reduced Volatility : Free amines (e.g., H-Gly-OMe) are prone to spontaneous polymerization .

-

Ease of Storage : Stable at room temperature for extended periods compared to neutralized forms .

Stereochemical Integrity

Studies confirm no racemization occurs during reactions:

Comparative Reactivity

H-Gly-Ala-OMe·HCl exhibits distinct behavior compared to related compounds:

| Compound | Reactivity Notes | Reference |

|---|---|---|

| H-DL-Ala-OMe·HCl | Lacks glycine residue; lower peptide yield | |

| Ethyl 2-Aminopropanoate | Ethyl ester shows slower hydrolysis kinetics |

特性

分子式 |

C6H13ClN2O3 |

|---|---|

分子量 |

196.63 g/mol |

IUPAC名 |

methyl (2S)-2-[(2-aminoacetyl)amino]propanoate;hydrochloride |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-4(6(10)11-2)8-5(9)3-7;/h4H,3,7H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 |

InChIキー |

MRSZXYSIBHQNOR-WCCKRBBISA-N |

異性体SMILES |

C[C@@H](C(=O)OC)NC(=O)CN.Cl |

正規SMILES |

CC(C(=O)OC)NC(=O)CN.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。